molecular formula C11H10FNO2 B11892734 6-Fluoro-1,7-dimethoxyisoquinoline CAS No. 1202006-87-8

6-Fluoro-1,7-dimethoxyisoquinoline

Cat. No.: B11892734
CAS No.: 1202006-87-8
M. Wt: 207.20 g/mol
InChI Key: TUPKBXBBZLTRSV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Isoquinoline (B145761) Derivatives in Medicinal Chemistry Research

The isoquinoline scaffold, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govnih.gov Its significance dates back to the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. rsc.orgnih.gov This discovery marked a pivotal moment, unveiling a complex isoquinoline alkaloid with potent analgesic properties and laying the foundation for the field of alkaloid chemistry. rsc.orgwikipedia.org

Over the last two centuries, researchers have identified approximately 2,500 isoquinoline alkaloids from natural sources, predominantly in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae. rsc.orgwikipedia.org These naturally occurring compounds exhibit a remarkable diversity of chemical structures and biological effects. nih.govnih.gov Prominent examples that have shaped pharmaceutical development include:

Morphine and Codeine: Opium alkaloids used for their potent analgesic and antitussive effects, respectively. wikipedia.orgnumberanalytics.com

Papaverine (B1678415): An antispasmodic agent also found in the opium poppy. wikipedia.orgwikipedia.org

Berberine: Found in plants like the common barberry, it possesses antibacterial and anti-inflammatory properties. wikipedia.orgamerigoscientific.com

Tubocurarine: A muscle relaxant originally extracted from the bark of the hairy cartilage tree. wikipedia.org

The rich history and therapeutic success of these natural products have established the isoquinoline framework as a critical template for drug design and discovery, spurring continuous investigation into both natural and synthetic derivatives. nih.govrsc.org

Overview of Pharmacological Potential Associated with Substituted Isoquinolines

The versatility of the isoquinoline core allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological activities. nih.govnih.gov Academic and industrial research has demonstrated that substituted isoquinolines are associated with numerous therapeutic applications. researchgate.netwisdomlib.org

The broad pharmacological potential of this class of compounds includes:

Anticancer Activity: Many isoquinoline derivatives have been investigated as potential antitumor agents, with mechanisms including the induction of apoptosis and inhibition of tubulin polymerization. researchgate.netresearchgate.netnih.gov

Antimicrobial Effects: Derivatives have shown activity against a range of pathogens, including bacteria, fungi, and parasites. nih.govamerigoscientific.comresearchgate.net Berberine, for instance, has demonstrated broad-spectrum antimicrobial action. amerigoscientific.com

Cardiovascular Effects: Compounds derived from the tetrahydroisoquinoline core, such as debrisoquine (B72478) and quinapril, have been developed as antihypertensive agents. mdpi.comacs.org Papaverine acts as a vasodilator. wikipedia.org

Neurological and Psychiatric Applications: The isoquinoline scaffold is found in agents developed for antidepressant and antipsychotic properties. researchgate.netmdpi.com Furthermore, certain tetrahydroisoquinoline derivatives have been studied for their neurochemical properties in the context of neurodegenerative diseases like Parkinson's disease. wikipedia.org

Anti-inflammatory and Analgesic Properties: Building on the legacy of morphine, many isoquinoline derivatives continue to be explored for their potential to treat pain and inflammation. amerigoscientific.comresearchgate.net

This extensive range of biological activities underscores the importance of the isoquinoline scaffold as a foundational element in the development of new medicines for a wide array of diseases. nih.govnih.gov

Table 1: Selected Pharmacological Activities of Isoquinoline Derivatives

Therapeutic Area Example Activity Reference Compound(s) Citation(s)
Oncology Antitumor, Antiproliferative Noscapine, Emetine amerigoscientific.comnih.gov
Infectious Disease Antibacterial, Antifungal Berberine amerigoscientific.comresearchgate.net
Cardiovascular Antihypertensive, Vasodilator Debrisoquine, Papaverine wikipedia.orgmdpi.com
Central Nervous System Analgesic, Antidepressant Morphine numberanalytics.comresearchgate.net
Anti-inflammatory Inhibition of Pro-inflammatory Cytokines Berberine amerigoscientific.com

Rationale for Academic Investigation of Fluorinated Isoquinoline Analogues

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comacs.org The investigation of fluorinated isoquinoline analogues, such as 6-Fluoro-1,7-dimethoxyisoquinoline, is driven by the unique properties that fluorine imparts. researchgate.netresearchgate.net

Key reasons for the academic focus on fluorination include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 system. tandfonline.comnumberanalytics.com This can block sites of metabolic oxidation, potentially prolonging the drug's duration of action. numberanalytics.comnih.gov

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can significantly alter a molecule's electronic properties. tandfonline.comacs.org This can influence its pKa (acidity/basicity), dipole moment, and membrane permeability. nih.govacs.org For example, reducing the basicity of nearby amine groups can improve a compound's bioavailability. tandfonline.com

Enhanced Binding Affinity: The substitution of hydrogen with fluorine, which has a similar but slightly larger atomic radius, can lead to more favorable interactions with target proteins. tandfonline.comacs.org This can enhance the potency and selectivity of a drug candidate. nih.govmdpi.com

The synthesis and study of fluorinated isoquinolines are therefore a rational approach to creating novel compounds with potentially improved metabolic stability, bioavailability, and potency, making them attractive targets for academic and pharmaceutical research. researchgate.netresearchgate.net The use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is also a key application in the development of tracers for Positron Emission Tomography (PET) imaging, a sensitive technique used in drug discovery and diagnostics. tandfonline.commdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1202006-87-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

6-fluoro-1,7-dimethoxyisoquinoline

InChI

InChI=1S/C11H10FNO2/c1-14-10-6-8-7(5-9(10)12)3-4-13-11(8)15-2/h3-6H,1-2H3

InChI Key

TUPKBXBBZLTRSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN=C(C2=C1)OC)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 6 Fluoro 1,7 Dimethoxyisoquinoline and Analogues

Established Synthetic Pathways for the Isoquinoline (B145761) Core Structure

The construction of the isoquinoline framework is a well-established field in organic synthesis, with several classical and modern methods available to chemists. These methods often serve as the foundation for the synthesis of more complex derivatives, including fluorinated analogues.

Bischler-Napieralski Cyclization and its Variants

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.com The reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide in the presence of a dehydrating agent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines. jk-sci.comnrochemistry.com

The success of the Bischler-Napieralski cyclization is highly dependent on the electronic nature of the aromatic ring. The presence of electron-donating groups, such as methoxy (B1213986) groups, on the phenyl ring of the β-arylethylamide starting material significantly facilitates the intramolecular cyclization. jk-sci.comrsc.org This makes it a particularly suitable method for the synthesis of dimethoxyisoquinoline precursors.

Common dehydrating agents used in this reaction include phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), and trifluoromethanesulfonic anhydride (B1165640) (Tf2O). wikipedia.orgnrochemistry.comorganic-chemistry.org The choice of reagent and reaction conditions, such as temperature, can influence the reaction outcome and yield. wikipedia.org For instance, reactions can be carried out in refluxing acidic conditions, with temperatures ranging from room temperature to 100 °C. wikipedia.org More recently, the use of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) has been explored as an environmentally benign solvent system, offering high yields and purity. organic-chemistry.org

Variants of the Bischler-Napieralski reaction have been developed to accommodate a wider range of substrates and to improve reaction efficiency. nih.gov For example, a modified procedure using trifluoromethanesulfonic anhydride and 2-chloropyridine (B119429) allows for the cyclodehydration to occur under mild conditions with short reaction times. nih.gov

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

Dehydrating AgentSolventTemperatureNotesReference
POCl₃, P₂O₅Toluene, XyleneRefluxEffective for arenes lacking activating groups. organic-chemistry.org
POCl₃AcetonitrileBoilingUsed for the synthesis of a key intermediate for almorexant. google.com
Tf₂O, 2-chloropyridineDichloromethane (B109758)-20 °C to room tempMild conditions, suitable for sensitive substrates. nrochemistry.comnih.gov
POCl₃[bmim]PF₆90–100 °C"Green" alternative, high yields and purity. organic-chemistry.org

Pictet-Spengler Reaction for Tetrahydroisoquinoline Intermediates

The Pictet-Spengler reaction, first reported in 1911, is a powerful method for synthesizing tetrahydroisoquinolines (THIQs). thermofisher.comorganicreactions.orgwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure. wikipedia.org The resulting THIQs can then be oxidized to form the corresponding isoquinolines.

The mechanism proceeds through the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring. rsc.orgwikipedia.org Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is favored by the presence of electron-donating groups on the aromatic ring of the β-arylethylamine. wikipedia.orgresearchgate.net For less activated aromatic rings, harsher conditions such as higher temperatures and strong acids (e.g., hydrochloric acid, trifluoroacetic acid) are often required. wikipedia.org

A variety of catalysts, including Brønsted and Lewis acids, can be employed to facilitate the reaction. rsc.org Microwave-assisted Pictet-Spengler reactions have also been developed, significantly reducing reaction times and often improving yields. rsc.org Furthermore, chemoenzymatic one-pot processes have been established, combining an initial oxidation of a benzylic alcohol to an aldehyde with a subsequent Pictet-Spengler reaction, offering a streamlined and efficient route to THIQs. mdpi.com

Table 2: Comparison of Pictet-Spengler Reaction Conditions

Aromatic Ring ActivationCatalyst/ConditionsProductReference
Electron-rich (e.g., indole, pyrrole)Mild acid, room temperatureHigh yield wikipedia.org
Less electron-rich (e.g., phenyl)Strong acid, refluxLower yield wikipedia.org
3,4-dimethoxyphenylethylamineTrifluoroacetic acid, microwave98% yield rsc.org
Various benzylic alcoholsLaccase/TEMPO, phosphate (B84403) bufferUp to 87% yield mdpi.com

One-Pot Synthetic Approaches for Dihydroisoquinoline Precursors

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot methodologies have been developed for the synthesis of dihydroisoquinoline and tetrahydroisoquinoline precursors. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single reaction vessel.

For instance, a one-pot, three-component synthesis has been reported for functionalized THIQ derivatives via a domino Heck–aza-Michael reaction. rsc.org Another approach involves a four-component reaction of a 2-(2-bromoethyl)-benzaldehyde, an isocyanide, an amine, and an azide (B81097) to produce tetrazolyl-THIQ derivatives under catalyst-free conditions. rsc.org Additionally, a silver-catalyzed intramolecular aminofluorination of alkynes provides an efficient route to 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines in a one-pot process. nih.gov

Strategies for Introduction of Fluoro Substituents

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netnih.gov Therefore, the development of effective fluorination strategies is crucial for creating novel fluorinated isoquinolines.

Regioselective Fluorination Techniques

Achieving regioselectivity in the fluorination of aromatic systems is a significant challenge. However, several methods have been developed to control the position of fluorine substitution on the isoquinoline core and its precursors.

One strategy involves the use of a directing group. For example, a 4-bromo substituent can be used as a protecting group to prevent the formation of an undesired regioisomeric isoquinoline during a Bischler-Napieralski cyclization. mdpi.com The bromine can then be removed in a subsequent step. mdpi.com Another approach utilizes a trimethylsilyl (B98337) group to direct ipso-attack in a Pictet-Spengler reaction, allowing for the specific synthesis of an 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, whereas the non-silylated starting material yields the 6-methoxy isomer. researchgate.net

Direct C-H fluorination is a highly desirable transformation. While challenging, methods are emerging for the regioselective fluorination of C-H bonds. For instance, a catalyst-free photochemical fluorination of aromatic carbonyl compounds using Selectfluor® has been demonstrated. chemrxiv.org

Photocatalyzed Cross-Dehydrogenative Coupling for Fluorinated Building Blocks

Photocatalysis has emerged as a powerful tool for C-H functionalization under mild conditions. researchgate.net This approach can be utilized to create fluorinated building blocks that can then be used in the synthesis of fluorinated isoquinolines.

Photocatalytic cross-dehydrogenative coupling (CDC) reactions enable the formation of C-C and C-P bonds by direct C-H activation. nih.gov Visible-light-induced photocatalysis can be used for the direct C-H trifluoromethylation of heterocycles. researchgate.net Additionally, heterogeneous photocatalysis using TiO₂ has been shown to be effective for the decarboxylative fluorination of carboxylic acids, providing a sustainable method for creating fluorinated compounds. acs.org These photocatalytic methods offer promising avenues for the synthesis of diverse fluorinated precursors for isoquinoline synthesis.

Derivatization and Structural Modification of 6,7-Dimethoxyisoquinoline (B95607) Scaffolds

The 6,7-dimethoxyisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds. Strategic modifications and derivatizations of this structure have been extensively explored to develop novel therapeutic agents. Key strategies involve substitutions at the 1, 3, and 7-positions, leading to diverse classes of compounds with unique biological profiles.

Synthesis of 1-Arylcarbonyl-6,7-dimethoxyisoquinoline Derivatives

A series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives have been synthesized and identified as potent and reversible inhibitors of glutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT). nih.govsigmaaldrich.com The synthesis of these compounds was achieved through high-throughput screening followed by hit identification and optimization. nih.govresearchgate.net

The synthetic approach often begins with commercially available (3,4-dimethoxy)acetonitrile. researchgate.net This starting material undergoes a base-catalyzed condensation with diethyl carbonate to produce an α-cyanoester. researchgate.net Subsequent chemical transformations lead to the formation of the desired 1-arylcarbonyl-6,7-dimethoxyisoquinoline structure. researchgate.net Structure-activity relationship (SAR) studies have highlighted that substitutions on both the A-ring (the isoquinoline ring system) and the C-ring (the arylcarbonyl moiety) significantly influence the inhibitory potency against GFAT. nih.govsigmaaldrich.com The ketone group at the 1-position was found to be crucial for high potency. nih.govsigmaaldrich.com One notable compound from this series, RO0509347, demonstrated a potent GFAT inhibition with an IC₅₀ of 1μM. nih.govsigmaaldrich.comresearchgate.net

Table 1: Selected 1-Arylcarbonyl-6,7-dimethoxyisoquinoline Derivative and its Activity

Compound Biological Target Activity (IC₅₀)

Preparation of Fluoro-Containing Papaverine (B1678415) Analogs (1-(Dimethoxybenzyl)-6,7-dimethoxyisoquinoline Derivatives)

Papaverine, a 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, is a well-known phosphodiesterase 10A (PDE10A) inhibitor. snmjournals.org In an effort to develop new high-affinity PDE10A inhibitors, a series of fluoro-substituted papaverine analogs have been prepared. snmjournals.org While the synthesis of radiolabeled papaverine has been reported for pharmacological studies, the synthesis of fluoro-substituted analogs was a novel approach. snmjournals.org

The general synthetic method involves the reaction of 2-methoxy-2-arylethanamines with substituted benzylacetic acids. snmjournals.org This reaction is conducted in dichloromethane with carbonyl diimidazole to form an amide intermediate. snmjournals.org The subsequent cyclization of the amide is achieved using phosphorus oxychloride in acetonitrile, yielding the desired isoquinoline scaffold. snmjournals.org

Research findings indicate that the position of the fluorine substitution is critical for biological activity. For instance, the compound 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline showed potency (IC₅₀=28 nM) comparable to papaverine (IC₅₀=21 nM). snmjournals.org However, analogs with a fluoroethoxyl group at the 7-position of the isoquinoline ring exhibited much lower binding activity compared to the traditional 7-methoxy group. snmjournals.org

Table 2: PDE10A Inhibitory Potency of Papaverine and a Fluoro-Containing Analog

Compound PDE10A Inhibition (IC₅₀)
Papaverine 21 nM snmjournals.org

Synthetic Routes to 3-Phenyl Substituted 6,7-Dimethoxyisoquinoline Derivatives

Synthetic routes to 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been developed to create novel antibacterial agents that target the FtsZ protein. nih.gov The core strategy involves a Suzuki coupling reaction to introduce the phenyl group at the 3-position. nih.gov

The synthesis typically starts with 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline. nih.gov This precursor is converted to its triflate derivative by reacting it with triflic anhydride (Tf₂O) and triethylamine. nih.gov The resulting triflate is then subjected to a palladium-catalyzed Suzuki coupling reaction with an appropriately substituted phenylboronic acid, such as [1,1′]-biphenyl-3-ylboronic acid or 3-(t-butyl) phenyl boronic acid. nih.gov This sequence effectively installs the desired phenyl substituent at the 3-position of the isoquinoline ring. nih.gov Further modifications, such as quaternization of the isoquinoline nitrogen with methyl iodide, can also be performed. nih.gov

Synthesis of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives

A general method for the synthesis of 1,3-diamino-6,7-dimethoxyisoquinolines has been established for the evaluation of these compounds as potential α1-adrenoceptor antagonists. lookchem.comnih.gov The key step in this synthesis is the reaction of a lithiated benzonitrile (B105546) with a cyanamide (B42294). nih.gov

The process begins with the treatment of 2-methyl-4,5-dimethoxybenzonitrile with lithium diisopropylamide (LDA) at low temperatures (e.g., -65 °C). lookchem.comnih.gov This generates a carbanion that then reacts with an N,N-disubstituted cyanamide to yield the target 1,3-diamino-6,7-dimethoxyisoquinoline scaffold. lookchem.comnih.gov

Using this method, a series of derivatives were prepared and evaluated. nih.gov The biological activity was found to be highly dependent on the substituent at the 3-amino position. For example, 1-amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline showed no significant affinity for α1-adrenoceptors (Ki >> 10⁻⁶ M). nih.gov In contrast, the 3-(2-furoylpiperazin-1-yl) analogue was significantly more potent, with a Ki of 1.6 x 10⁻⁷ M, although it was still about 1000-fold less potent than the established antagonist prazosin. nih.gov

Table 3: α1-Adrenoceptor Binding Affinity of 1,3-Diamino-6,7-dimethoxyisoquinoline Derivatives

Substituent at 3-Amino Position Binding Affinity (Ki)
Dimethylamino >> 10⁻⁶ M nih.gov

Structure Activity Relationship Sar Studies of 6 Fluoro 1,7 Dimethoxyisoquinoline Derivatives

Impact of Substitution Patterns on Biological Activity

Role of Fluoro Substitution Position and Electronic Effects

The incorporation of fluorine into isoquinoline (B145761) and related heterocyclic scaffolds is a common strategy in medicinal chemistry to modulate a compound's properties. researchgate.net Due to its small atomic radius and high electronegativity, fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov

In the context of isoquinoline derivatives, the position of the fluoro substituent is crucial. For instance, in a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridines, a class of compounds structurally related to quinolines, the 6-unsubstituted analogue demonstrated twice the cytotoxic activity against murine P388 leukemia compared to the 6-fluoro version. researchgate.net This suggests that for this particular scaffold and activity, the presence of an electron-withdrawing fluorine atom at the C-6 position is detrimental to potency. However, in other cases, fluorine substitution can be beneficial. For example, in a series of fluorinated quinoline (B57606) analogs designed as antifungal agents, a compound with a fluorine at the 4-position of a pendant benzene (B151609) ring showed notable activity, which was an exception among derivatives with electron-withdrawing groups at that position. nih.gov This highlights that the electronic effects of fluorine must be considered in the context of the entire molecular structure and the specific biological target.

The electronic properties of fluorine can influence how the molecule interacts with its biological target. As an electron-withdrawing group, it can affect the pKa of nearby functional groups and alter the charge distribution across the aromatic system, which can in turn impact receptor binding or enzyme inhibition. nih.gov

Influence of Methoxy (B1213986) Groups at Positions 6 and 7 on Pharmacological Profiles

The 6,7-dimethoxy substitution pattern on the isoquinoline ring is a common feature in many biologically active compounds. semanticscholar.orgresearchgate.netnih.govnih.gov These electron-donating groups can significantly influence the pharmacological profile.

Research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has identified them as potent modulators of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer. researchgate.netnih.gov In one study, extensive structural optimization of this scaffold led to the identification of a compound with an outstanding ability to reverse MDR, surpassing the efficacy of a standard third-generation P-gp inhibitor. nih.gov The presence of the 6,7-dimethoxy groups appears to be a key pharmacophoric feature for this activity.

Furthermore, studies on other isoquinoline derivatives have shown that replacing electron-donating groups at the 6- or 7-positions with electron-withdrawing groups, such as a carboxyl group, can lead to a significant decrease or complete loss of activity. nih.gov This suggests that the electron-donating nature of the methoxy groups at these positions is crucial for maintaining the desired biological effect in certain classes of compounds. In the development of alpha 1-adrenoceptor antagonists, 1,3-diamino-6,7-dimethoxyisoquinoline derivatives were investigated, indicating the importance of this substitution pattern for this specific target. nih.gov

The table below summarizes the activity of selected 6,7-dimethoxyisoquinoline (B95607) derivatives.

Compound ClassSubstitutionBiological ActivityReference
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineVaried at position 2 and linked aryl moietiesP-glycoprotein (P-gp) inhibition, reversal of multidrug resistance researchgate.net, nih.gov
1-arylcarbonyl-6,7-dimethoxyisoquinolineVaried on A-ring and C-ringGlutamine fructose-6-phosphate (B1210287) amidotransferase (GFAT) inhibition nih.gov
1,3-diamino-6,7-dimethoxyisoquinolineVaried at position 3Alpha 1-adrenoceptor antagonist activity nih.gov
Methoxy-indolo[2,1-a]isoquinolinesMethoxy group on isoquinoline ringAntitumor activity nih.gov

Significance of Substitutions on Aryl and Other Pendant Ring Systems

Substituents on aryl rings and other pendant groups attached to the isoquinoline core play a significant role in defining the structure-activity relationships.

In a series of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives developed as glutamine fructose-6-phosphate amidotransferase (GFAT) inhibitors, substitutions on both the isoquinoline A-ring and the pendant C-ring aryl group were found to have a major impact on inhibitory potency. nih.gov Similarly, for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, the nature of the linker and the terminal aromatic ring were critical for activity. nih.gov Specifically, linkers such as –CH2– or –CONH– were more effective than –CO– or –COCH2–, emphasizing the importance of the spatial arrangement of the pendant aromatic ring for target binding. nih.gov

In the context of antibacterial agents targeting the FtsZ protein, the presence of a basic substituent at the 1-position of 3-phenylisoquinolines was associated with activity. nih.gov For example, the aminomethyl derivative was active against S. aureus, while the corresponding 1-cyano derivative was inactive. nih.gov This highlights the importance of basicity and the potential for protonation under physiological conditions for interaction with the target.

Furthermore, in the development of cytotoxic 1,8-naphthyridine (B1210474) derivatives, aminopyrrolidine substitutions at the C-7 position yielded more potent compounds compared to other amine or carbon derivatives, indicating that the nature of the heterocyclic pendant ring is a key determinant of activity. researchgate.net

Pharmacophore Identification and Lead Optimization Strategies

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of lead optimization. numberanalytics.compatsnap.com For 6-fluoro-1,7-dimethoxyisoquinoline derivatives, this process involves synthesizing and testing a series of analogues to map out the key structural features. danaher.compatsnap.com

For 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives that act as P-gp modulators, SAR studies have identified several important pharmacophoric elements. researchgate.net These include methoxy, allyloxy, or acetylamino substitutions on a terminal aryl ring (ring D) and rigid linkers of specific lengths connecting this ring to the isoquinoline core. researchgate.net

Lead optimization is an iterative process of designing, synthesizing, and testing new compounds to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.comrsc.org Strategies commonly employed include:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the lead compound to identify key functional groups. patsnap.com

Scaffold Hopping: Replacing the core structure with a new one to improve properties while maintaining key binding interactions. numberanalytics.com

Bioisosteric Replacement: Substituting a functional group with a chemically similar one to enhance biological activity or pharmacokinetic profiles. patsnap.com

Computational Modeling: Using techniques like QSAR and molecular docking to predict the activity and binding modes of new derivatives. numberanalytics.comdanaher.com

A study focused on developing P-gp inhibitors based on a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold exemplifies this process. Through extensive structural optimization, where different linkers and terminal groups were explored, a lead compound was identified with significantly enhanced activity in reversing multidrug resistance. nih.gov

The table below outlines common lead optimization strategies.

StrategyDescriptionReference
Structure-Activity Relationship (SAR) AnalysisStudying the relationship between chemical structure and biological activity to guide modifications. patsnap.com
Medicinal Chemistry ApproachesIncludes scaffold hopping, fragment-based design, and bioisosteric replacement to improve properties. numberanalytics.com
Computational ToolsUtilizing molecular modeling, QSAR, and ADME prediction to analyze and predict molecular properties. numberanalytics.com, danaher.com

Stereochemical Considerations in Activity Profiles

Even when different stereoisomers exhibit similar binding to an isolated target, their in-vivo biological activity can vary significantly. researchgate.net This can be due to factors such as stereoselective uptake by cells, as has been observed for certain amino acid transport systems. researchgate.netmdpi.com

In the development of bioactive compounds, it is common for one enantiomer or diastereomer to be significantly more potent than the others. For example, in a series of cytotoxic 7-(3-aminopyrrolidinyl)-1,8-naphthyridine derivatives, the (S,S)-isomer was found to be more potent against human tumor cell lines than other isomers and was selected for further development. researchgate.net This underscores the importance of synthesizing and testing stereochemically pure compounds during the lead optimization process.

The investigation of stereochemistry is crucial for understanding the precise nature of the drug-target interaction and for developing more potent and selective therapeutic agents. researchgate.net

Computational and Molecular Modeling Approaches in 6 Fluoro 1,7 Dimethoxyisoquinoline Research

Quantum Chemical Calculations and Spectroscopic Analyses

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and molecular properties of 6-fluoro-1,7-dimethoxyisoquinoline. These calculations provide a theoretical framework for understanding its reactivity, stability, and spectroscopic characteristics.

Ab initio fragment molecular orbital (FMO) calculations have been employed to analyze specific interactions between ligands and proteins at an electronic level. This method allows for a detailed understanding of the binding properties of molecules, which is crucial for the design of potent inhibitors. For instance, FMO calculations have been used to investigate the binding of derivatives to target proteins, revealing how modifications to the molecular structure can enhance binding affinity.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule ligands, such as derivatives of this compound, to the active site of a target protein.

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in exploring the inhibitory potential of isoquinoline (B145761) derivatives against a wide array of protein targets implicated in various diseases.

DNA Gyrase: This essential bacterial enzyme is a well-established target for antibacterial agents. biorxiv.orgnih.gov Docking studies have been performed to understand the interactions between isoquinoline-based compounds and DNA gyrase, aiming to develop novel antibiotics that can overcome resistance to existing drugs like fluoroquinolones. biorxiv.orgnih.govnih.govresearchgate.netnih.gov

FtsZ: As a crucial protein in bacterial cell division, FtsZ is an attractive target for new antibacterial drugs. researchgate.netnih.gov Molecular docking has been used to investigate how isoquinoline derivatives bind to FtsZ, potentially disrupting its function and inhibiting bacterial growth. researchgate.netnih.govnih.govmdpi.com

BACE1: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. nih.govnih.gov Docking studies have explored the potential of isoquinoline-containing compounds to inhibit BACE1, offering a therapeutic strategy for this neurodegenerative disorder. nih.govnih.gov

HIV-RT: HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the human immunodeficiency virus. ekb.egmdpi.com Molecular docking has been employed to study the interaction of various compounds with HIV-RT, aiming to identify new inhibitors for the treatment of HIV/AIDS. ekb.egmdpi.comnih.govscilit.comresearchgate.net

PDE10A: Phosphodiesterase 10A (PDE10A) is an enzyme involved in cyclic nucleotide signaling, and its inhibitors have potential applications in treating neurological and psychiatric disorders. nih.gov Docking studies have guided the design of potent and selective PDE10A inhibitors based on the 6,7-dimethoxyquinazoline (B1622564) scaffold, a close structural relative of the isoquinoline core. nih.gov

RdRp: The RNA-dependent RNA polymerase (RdRp) is a vital enzyme for the replication of many viruses, including SARS-CoV-2. nih.gov Computational screening and docking have been utilized to identify potential RdRp inhibitors. nih.gov

Tubulin: As a key component of the cytoskeleton, tubulin is a target for anticancer drugs. While not directly focused on this compound, studies on related isoquinoline derivatives have shown minimal cross-reactivity with mammalian β-tubulin, suggesting a degree of selectivity for bacterial targets like FtsZ. nih.gov

Identification of Key Binding Pockets and Critical Amino Acid Residues

A significant outcome of molecular docking studies is the detailed mapping of the binding site and the identification of crucial amino acid residues that stabilize the ligand-protein complex. For instance, in the context of BACE1 inhibition, docking can reveal the specific hydrogen bonds and hydrophobic interactions between the isoquinoline derivative and the catalytic aspartate residues (e.g., Asp32 and Asp228) in the active site. nih.gov Similarly, for HIV-RT, docking can pinpoint interactions with key residues in the non-nucleoside inhibitor binding pocket, which is essential for understanding drug resistance mechanisms. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Application of Molecular Descriptors

The development of robust QSAR models relies on the calculation of a wide range of molecular descriptors that encode the physicochemical properties, topology, and geometry of the molecules. Software like DRAGON can compute thousands of descriptors, which are then used to build the predictive models. researchgate.netkg.ac.rstalete.mi.ittalete.mi.it These descriptors fall into various categories, including:

Constitutional descriptors: Simple counts of atoms, bonds, and molecular weight.

Topological descriptors: Based on the 2D representation of the molecule, describing its connectivity and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors: These descriptors are based on a 3D molecular representation and have been used in QSAR studies.

Development and Validation of Predictive Bioactivity Models

QSAR models are developed using statistical methods like multiple linear regression to create an equation that correlates the molecular descriptors with the observed biological activity (e.g., IC50 values). nih.gov These models are then rigorously validated to ensure their predictive power. nih.govnih.gov A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs of this compound. nih.govnih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel bioactive compounds from large chemical libraries. These methods are particularly useful in the early stages of drug discovery to prioritize candidates for synthesis and biological evaluation.

In the context of isoquinoline derivatives, pharmacophore models are developed based on the three-dimensional arrangement of essential chemical features required for biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify molecules that match the pharmacophoric pattern.

A notable application of virtual screening in the discovery of isoquinoline-based inhibitors targeted the Maternal Embryonic Leucine Zipper Kinase (MELK). nih.gov A consensus-based virtual screening workflow, employing multiple screening concepts, was utilized to identify new MELK inhibitor chemotypes from an in-house compound library. nih.gov This approach led to the discovery of nih.govnih.govnih.govtriazolo[1,5-b]isoquinolines as a novel structural class of MELK inhibitors. nih.gov The initial hits from the virtual screening were then subjected to further optimization, leading to compounds with sub-micromolar inhibitory activity. nih.gov

Similarly, virtual screening has been employed to explore the potential of quinoline (B57606) and isoquinoline derivatives against various other biological targets. For instance, a library of quinoline-derived compounds was virtually screened against targets involved in the viral entry and replication of SARS-CoV-2. nih.gov This study highlights the versatility of virtual screening in rapidly identifying potential therapeutic agents from existing chemical scaffolds. The process often involves docking the compounds into the active site of a target protein and scoring their binding affinity. nih.govnih.gov

The success of virtual screening campaigns relies heavily on the quality of the pharmacophore models and the diversity of the compound libraries. The identified hits from virtual screening serve as a starting point for further medicinal chemistry efforts to develop potent and selective inhibitors.

Target Screening Method Identified Scaffold Key Findings
Maternal Embryonic Leucine Zipper Kinase (MELK)Consensus-based virtual screening nih.govnih.govnih.govtriazolo[1,5-b]isoquinolineDiscovery of a new structural class of MELK inhibitors with sub-micromolar activity. nih.gov
SARS-CoV-2 Viral ProteinsStructure-based virtual screeningQuinoline derivativesIdentification of potential inhibitors of viral entry and replication. nih.gov
Serine/threonine-protein kinase 10 (STK10)3D-QSAR and Virtual ScreeningQuinoline derivativesDesign of novel quinoline derivatives with potential anticancer activity. mdpi.com

Molecular Dynamics Simulations in Isoquinoline-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic and detailed view of the interactions between a ligand, such as an isoquinoline derivative, and its biological target at an atomic level. nih.gov These simulations can predict the stability of ligand-protein complexes, elucidate binding mechanisms, and guide the optimization of lead compounds. nih.gov

MD simulations have been instrumental in understanding the behavior of isoquinoline alkaloids and their interactions with biomolecules like DNA. nih.gov For instance, studies have shown that isoquinoline alkaloids can interact with DNA triplexes through various mechanisms, including electrostatic attractions and intercalative binding. nih.gov MD simulations can help visualize these binding modes and assess the stability of the resulting complexes over time.

In the context of enzyme inhibition, MD simulations can validate the binding poses predicted by molecular docking and provide insights into the conformational changes that occur upon ligand binding. nih.gov By simulating the system over a period of time, researchers can observe the flexibility of the protein and the ligand, and identify key interactions that contribute to the binding affinity. nih.govosti.gov For example, MD simulations of liquid isoquinoline have been conducted to investigate the evolution of translational and rotational diffusion with temperature, providing fundamental data on its physical behavior. osti.gov

The insights gained from MD simulations are invaluable for the rational design of more potent and specific inhibitors. By understanding the dynamic nature of the ligand-target interaction, medicinal chemists can introduce modifications to the ligand scaffold to enhance favorable interactions and improve its pharmacological profile.

System Simulation Focus Key Findings
Isoquinoline Alkaloids and DNA TriplexesBinding mechanisms and stabilityDiverse interaction modes including electrostatic and intercalative binding. nih.gov
Liquid IsoquinolineTranslational and rotational diffusionContinuous smooth evolution of structure with temperature. osti.gov
Ligand-Protein ComplexesStability and binding interactionsValidation of docking poses and identification of key stabilizing interactions. nih.gov

Future Research Directions for 6 Fluoro 1,7 Dimethoxyisoquinoline

Exploration of Novel and Sustainable Synthetic Pathways for Advanced Derivatization

The development of efficient and environmentally friendly synthetic methods is crucial for the exploration of 6-Fluoro-1,7-dimethoxyisoquinoline's therapeutic potential. Future research should focus on creating diverse libraries of derivatives for extensive structure-activity relationship (SAR) studies.

Key areas for synthetic exploration include:

Greener Synthetic Routes: Investigation into one-pot syntheses, microwave-assisted reactions, and the use of eco-friendly solvents and catalysts will be essential to produce this compound and its analogs sustainably.

Late-Stage Fluorination: Developing novel methods for the late-stage introduction of the fluorine atom onto the 1,7-dimethoxyisoquinoline core could provide rapid access to a variety of fluorinated derivatives. This approach allows for the modification of complex molecules that would be difficult to synthesize through traditional methods.

Diverse Derivatization: The synthesis of a broad range of derivatives by modifying the substituents at various positions of the isoquinoline (B145761) ring is necessary. For instance, the synthesis of 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives has been shown to be a fruitful approach for identifying potent enzyme inhibitors. nih.gov Similarly, creating derivatives with different functional groups at the 1 and 3 positions, such as in 1,3-diamino-6,7-dimethoxyisoquinolines, could be explored. nih.gov

Advanced Mechanistic Elucidation of Biological Activities through Integrated In Vitro and Ex Vivo Studies

A deep understanding of how this compound interacts with biological systems is fundamental to its development as a therapeutic agent. Integrated in vitro and ex vivo studies will be critical in elucidating its mechanism of action.

Future mechanistic studies should encompass:

Target Identification and Validation: High-throughput screening against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, will be a primary step. The isoquinoline scaffold is a known constituent of molecules targeting proteins like the bacterial cell division protein FtsZ and the tyrosine kinase c-Met. nih.govnih.gov

In Vitro Assays: A battery of in vitro assays should be employed to determine the compound's potency and selectivity. This includes enzyme inhibition assays, receptor binding assays, and cell-based assays to measure downstream signaling effects. For example, studies on related compounds have utilized in vitro c-Met kinase assays and evaluations against cancer cell lines. nih.gov

Ex Vivo Models: The use of tissue preparations and primary cell cultures can provide a more physiologically relevant context for studying the compound's effects. This can help bridge the gap between in vitro findings and in vivo efficacy.

Rational Compound Design Based on Comprehensive SAR and Advanced Computational Insights

A synergistic approach combining traditional SAR studies with modern computational methods will accelerate the optimization of this compound as a drug lead. The introduction of a fluorine atom can significantly impact a molecule's properties, including its metabolic stability and binding affinity. nih.gov

Key aspects of rational design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the resulting biological activity will provide crucial insights. SAR studies on similar 1-arylcarbonyl-6,7-dimethoxyisoquinoline derivatives have highlighted the importance of substitutions on different rings for inhibitory potency. nih.gov

Computational Modeling: Molecular docking, quantum mechanics/molecular mechanics (QM/MM) calculations, and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives to their biological targets. Computer-assisted comparisons have been effectively used to understand differences in binding energies for related isoquinoline compounds. nih.gov

Pharmacophore Modeling: Developing a pharmacophore model based on the structural features essential for biological activity will guide the design of new, more potent, and selective analogs.

Investigation of Multi-Target Potential (Polypharmacology) for Complex Disease Applications

The ability of a single compound to interact with multiple biological targets, known as polypharmacology, is an increasingly important concept in the treatment of complex diseases like cancer and neurodegenerative disorders. The isoquinoline scaffold is present in many compounds with diverse biological activities, suggesting a potential for multi-target engagement.

Future research in this area should focus on:

Broad-Spectrum Profiling: Screening this compound and its derivatives against a wide range of targets to identify any multi-target activities. For instance, derivatives of related structures have shown affinities for various receptors, including serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics to understand the global effects of the compound on cellular networks can uncover unexpected therapeutic opportunities.

Designing Multi-Target Ligands: Based on the profiling results, rationally designing derivatives that are optimized to interact with a specific set of targets could lead to novel therapies for complex diseases. Research on related tetrahydroisoquinoline derivatives has shown promise in targeting P-glycoprotein, which is involved in multidrug resistance in cancer. nih.govresearchgate.net

Development of Radiolabeled Analogues as Research Probes for In Vivo Imaging and Mechanistic Studies

Radiolabeled versions of this compound can serve as invaluable tools for non-invasive in vivo imaging and for detailed mechanistic studies.

The development of radiolabeled analogs should include:

Q & A

Q. What are the established synthetic routes for 6-Fluoro-1,7-dimethoxyisoquinoline, and what catalytic systems are commonly used?

Methodological Answer: The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, 6,7-dimethoxyisoquinoline derivatives can be synthesized using Pd(OAc)₂ and XPhos as a ligand system in acetonitrile (ACN)/water under reflux conditions (100°C). Yields up to 81% are achievable with optimized stoichiometry and purification via gradient chromatography . Fluorination steps may employ electrophilic fluorinating agents (e.g., Selectfluor) under inert conditions.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine integration. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., methoxy C-O stretching at ~1250 cm⁻¹). Computational validation using InChI or SMILES-derived data (e.g., NSLJVQUDZCZJLK-UHFFFAOYSA-N) can cross-check experimental results .

Q. What analytical methods ensure purity compliance for this compound in pharmacological studies?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended. Pharmacopeial standards (e.g., USP guidelines) require purity between 98.5–101.5%, validated via triplicate injections and comparison to certified reference materials .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store in light-resistant, airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Q. What preliminary assays evaluate the antibacterial potential of this compound?

Methodological Answer: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Use broth microdilution methods with positive controls (e.g., ciprofloxacin) and validate via colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in synthetic protocols?

Methodological Answer: Employ directing groups (e.g., boronic esters) or meta-directing substituents to control fluorine insertion. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice (e.g., N-fluoropyridinium salts) .

Q. What mechanistic insights explain contradictory biological activity data across studies?

Methodological Answer: Discrepancies may arise from assay variability (e.g., cell permeability, efflux pumps). Use isogenic bacterial strains (e.g., FtsZ-mutants) to confirm target specificity. Synchrotron-based crystallography or SPR binding assays validate interactions with bacterial cytoskeletal proteins .

Q. Which computational strategies validate electronic effects of fluorine substitution on the isoquinoline core?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. Compare experimental ¹⁹F NMR chemical shifts with computed values (e.g., Gaussian09/B3LYP) to correlate substituent positioning .

Q. How can side reactions during methoxylation be minimized in large-scale synthesis?

Methodological Answer: Optimize reaction stoichiometry (e.g., NaOMe as a base) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems. In-line FTIR monitors methoxy group incorporation in real time .

Q. What strategies identify off-target effects in enzyme inhibition studies (e.g., GFAT inhibition)?

Methodological Answer: Use kinome-wide profiling (e.g., KinomeScan) or thermal shift assays to assess selectivity. CRISPR-Cas9 knockout models (e.g., GFPT2 deletion) confirm on-target activity in cellular contexts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.